rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate
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Overview
Description
rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate: is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.2676 g/mol . This compound is characterized by the presence of a benzyl group, an aminocyclobutyl moiety, and a carbamate functional group. It is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with (1R,2S)-2-aminocyclobutanol in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates or amides
Scientific Research Applications
rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate
- rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate
Comparison: rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate is unique due to its specific combination of a benzyl group and an aminocyclobutyl moiety. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. Similarly, rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate contains a chlorosulfonyl group, leading to different chemical behavior and uses .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
benzyl N-[(1S,2R)-2-aminocyclobutyl]carbamate |
InChI |
InChI=1S/C12H16N2O2/c13-10-6-7-11(10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)/t10-,11+/m1/s1 |
InChI Key |
DQAVFCORLPTNAU-MNOVXSKESA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]1N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C1N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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